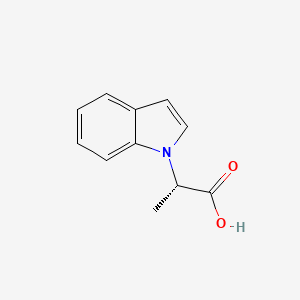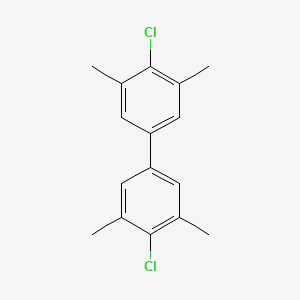
Pyrrolam B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Pyrrolam B is typically synthesized through microbial fermentation. The bacterial strain Streptomyces olivaceus is cultured under specific conditions to produce this compound along with other related alkaloids . The synthetic route involves the fermentation of the bacterial strain, followed by extraction and purification processes to isolate this compound. The reaction conditions for the fermentation process include maintaining an optimal temperature, pH, and nutrient supply to ensure maximum yield .
Análisis De Reacciones Químicas
Pyrrolam B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo compounds, while reduction can yield reduced derivatives .
Aplicaciones Científicas De Investigación
Pyrrolam B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes .
Mecanismo De Acción
The mechanism of action of Pyrrolam B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of metabolic processes in microbial cells. This inhibition can result in antimicrobial effects. Additionally, this compound may interact with cellular pathways involved in cancer cell proliferation, leading to its potential anticancer properties .
Comparación Con Compuestos Similares
Pyrrolam B is structurally similar to other pyrrolizidine alkaloids, such as Pyrrolam A, Pyrrolam C, and Pyrrolam D. These compounds share a common pyrrolizidine core structure but differ in their substituents and functional groups. This compound is unique due to its specific methoxy and oxo functional groups, which contribute to its distinct chemical and biological properties . Other similar compounds include necine-type alkaloids found in plants, which also exhibit various biological activities .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
8-methoxy-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-8-4-2-6-9(8)7(10)3-5-8/h2-6H2,1H3 |
Clave InChI |
GDAIAQLKZOBITI-UHFFFAOYSA-N |
SMILES canónico |
COC12CCCN1C(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)




![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)

![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)
